molecular formula C27H9N9O3 B12531510 4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) CAS No. 863292-26-6

4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)

Cat. No.: B12531510
CAS No.: 863292-26-6
M. Wt: 507.4 g/mol
InChI Key: VMRDGFORRGJQPI-UHFFFAOYSA-N
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Description

4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) is a complex organic compound characterized by its triazine core and multiple benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) typically involves the reaction of 4-aminobenzonitrile with triazine derivatives. The process often requires the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid. The reaction is carried out under controlled temperatures and inert atmosphere to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Scientific Research Applications

4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) involves its interaction with specific molecular targets and pathways. The triazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
  • 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
  • 2,4,6-Trihydroxy-1,3,5-triazine

Uniqueness

4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) stands out due to its unique combination of triazine and benzene rings, which confer high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile compounds .

Properties

CAS No.

863292-26-6

Molecular Formula

C27H9N9O3

Molecular Weight

507.4 g/mol

IUPAC Name

4-[[4,6-bis(3,4-dicyanophenoxy)-1,3,5-triazin-2-yl]oxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C27H9N9O3/c28-10-16-1-4-22(7-19(16)13-31)37-25-34-26(38-23-5-2-17(11-29)20(8-23)14-32)36-27(35-25)39-24-6-3-18(12-30)21(9-24)15-33/h1-9H

InChI Key

VMRDGFORRGJQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N)C#N)C#N

Origin of Product

United States

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